molecular formula C11H14N2O3 B12601378 3-(2-Methoxy-5-nitrophenyl)pyrrolidine CAS No. 648901-40-0

3-(2-Methoxy-5-nitrophenyl)pyrrolidine

Cat. No.: B12601378
CAS No.: 648901-40-0
M. Wt: 222.24 g/mol
InChI Key: YVIRXUDINPAEQQ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitrophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-methoxy-5-nitrophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .

Preparation Methods

The synthesis of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-methoxy-5-nitrophenyl group. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(2-Methoxy-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

3-(2-Methoxy-5-nitrophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Methoxy-5-nitrophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine ring but differ in their substituents and biological activities.

Properties

CAS No.

648901-40-0

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(2-methoxy-5-nitrophenyl)pyrrolidine

InChI

InChI=1S/C11H14N2O3/c1-16-11-3-2-9(13(14)15)6-10(11)8-4-5-12-7-8/h2-3,6,8,12H,4-5,7H2,1H3

InChI Key

YVIRXUDINPAEQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2CCNC2

Origin of Product

United States

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